Kahalalide F

描述

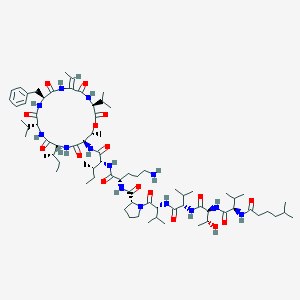

Kahalalide F (KF) is a cyclic depsipeptide derived from the marine mollusk Elysia rufescens and its algal diet Bryopsis spp. . It belongs to the kahalalide family, which includes over 20 structurally related compounds (A–Y) with molecular weights ranging from C31 tetrapeptides to C75 tridecapeptides . KF is distinguished by its unique mechanism of action, targeting lysosomal membranes and inducing oncosis (a necrosis-like cell death) rather than apoptosis . It exhibits potent cytotoxicity against diverse cancer cell lines, including prostate (PC3, IC50 = 0.07 µM), breast (SKBR-3, IC50 = 0.28 µM), and non-small cell lung cancer (A549, IC50 = 0.135 µM) .

准备方法

Structural Complexity and Synthetic Challenges

Kahalalide F’s structure comprises 13 amino acid residues, including non-proteinogenic units such as 5-methylhexanoic acid (5-MeHex) and a rare ester linkage between L-threonine and D-valine . Key challenges in its synthesis include:

-

Steric hindrance : The ester bond between β-branched residues (Thr and Val) necessitates precise coupling conditions to avoid epimerization .

-

Didehydroamino acid formation : The ΔZ-Dhb (dehydrobutyrine) residue requires on-resin dehydration or post-synthetic modification .

-

Hydrophobicity : Aggregation during solid-phase synthesis complicates resin swelling and reaction efficiency .

-

Macrocyclization : The "head-to-side-chain" cyclization demands optimal linear precursor conformation to avoid oligomerization .

Solid-Phase Synthesis Strategies

Orthogonal Protecting Group Systems

Early syntheses employed a quasi-orthogonal protection scheme combining allyl, tert-butyl (tBu), fluorenylmethyloxycarbonyl (Fmoc), and trityl (Trt) groups to enable sequential deprotection . For example:

-

Fmoc/tBu for amines/hydroxyls : Fmoc deprotection with piperidine and tBu cleavage with trifluoroacetic acid (TFA) .

-

Allyl esters for carboxylates : Removed via palladium-catalyzed deallylation under neutral conditions .

This system minimized side reactions during fragment assembly, particularly for the Thr-Val ester bond .

Sequential Fragment Assembly

The linear sequence was constructed on 2-chlorotrityl chloride (2-CTC) resin, chosen for its acid-labile linkage and compatibility with Fmoc chemistry . Key steps included:

-

Stepwise elongation : Azabenzotriazole coupling reagents (e.g., HATU/HOAt) ensured efficient amide bond formation between sterically hindered residues .

-

On-resin dehydration : Treatment with Burgess’ reagent generated ΔZ-Dhb from L-threonine .

Post-assembly, the peptide was cleaved from resin using 20% trifluoroethanol (TFE) in dichloromethane (DCM), preserving acid-sensitive groups .

Macrocyclization and Stereochemical Control

Intramolecular Esterification

Cyclization via the Thr-Val ester bond was achieved in dilute solution (0.1 mM) using PyBOP/HOAt and diisopropylethylamine (DIPEA), yielding 60–70% macrocycle . Racemization at Thr was mitigated by:

Stereochemical Validation

Total synthesis confirmed the natural product’s configuration as proposed by Rinehart et al., with critical stereochemical assignments at Val³, Val⁴, and Thr¹⁰ . Diastereomeric byproducts (e.g., D-Thr¹⁰) showed 10-fold reduced cytotoxicity, underscoring the necessity of chiral fidelity .

Hybrid Solid-Phase/Liquid-Phase Approaches

Fragment Condensation

To circumvent stepwise synthesis limitations, a fragment-based strategy divided the sequence into two segments :

Fragment B underwent solution-phase esterification (DCC/DMAP) to form the Thr-Val ester before coupling with Fragment A via HATU/HOAt . This reduced cumulative coupling inefficiencies, improving overall yield to 32% versus 12% for linear methods .

Industrial-Scale Optimization

A patented method (CN103641891B) optimized large-scale production using:

-

2-CTC resin : Enabled high-loading (0.8 mmol/g) and mild cleavage .

-

Segment Bi : Pre-cyclized Fragment B derivative for efficient coupling .

-

TFE/DCM cleavage : Minimized side reactions versus TFA-based methods .

This approach achieved 99.48% purity by RP-HPLC and reduced racemization to <2% .

Analytical and Purification Techniques

Chromatographic Profiling

-

RP-HPLC : C18 columns with acetonitrile/10 mM NH4OH gradients resolved diastereomers and synthetic byproducts .

-

MS monitoring : MALDI-TOF and ESI-MS/MS validated intermediate masses (e.g., [M+H]⁺ = 1634.2 for Fragment B) .

Stability Considerations

This compound degrades in acidic conditions (t½ = 2 h at pH 3) but remains stable in plasma for 16 h at 25°C, enabling pharmacokinetic studies .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Solid-Phase | 12 | 85 | High stereocontrol | Low yield, aggregation issues |

| Fragment Condensation | 32 | 95 | Scalable, reduced racemization | Complex fragment synthesis |

| Patent (CN103641891B) | 40 | 99.5 | Industrial scalability, configuration control | Requires specialized resins |

化学反应分析

Hydrolysis of the Lactone Ring

Kahalalide F contains a macrocyclic lactone ring critical for its bioactivity. This ring undergoes pH-dependent hydrolysis to form its linear counterpart, kahalalide G :

The reaction proceeds via nucleophilic attack on the lactone carbonyl, with acidic conditions accelerating degradation. At pH ≤ 1, additional byproducts form due to side-chain modifications, while neutral/basic conditions yield only kahalalide G .

pH-Dependent Degradation Pathways

Degradation studies reveal stability challenges in aqueous environments:

Notably, trifluoroethanol (TFE) promotes supramolecular organization into toroidal nanostructures (~20 nm diameter), as confirmed by cryo-TEM .

Stereochemical Influence on Reactivity

The stereochemistry of Val⁴ and Val⁵ residues dictates both stability and bioactivity:

Synthetic analogs with altered configurations show reduced activity, confirming stereochemistry's role in maintaining the bioactive conformation .

Metabolic Stability

In vitro metabolism studies demonstrate exceptional resistance to enzymatic modification:

The depsipeptide backbone and macrocyclic structure confer resistance to metabolic breakdown, suggesting hepatic clearance plays a minor role .

Synthetic Modifications

Total synthesis efforts have elucidated structure-activity relationships:

科学研究应用

作用机制

相似化合物的比较

Structural and Functional Comparison with Other Kahalalides

Core Structural Features

All kahalalides share a cyclic depsipeptide backbone with an endocyclic ester bond and N-terminal fatty acid modifications. However, variations in amino acid residues, stereochemistry, and side chains dictate their bioactivity .

Mechanism of Action

- KF : Disrupts lysosomal membranes, inhibits ErbB/HER receptor signaling, and induces oncosis .

- IsoKF (Elisidepsin) : Synthetic analog with enhanced stability; shares KF’s lysosomal targeting but induces oncolysis .

- Kahalalide A: Antimycobacterial activity via unknown mechanisms; linear analogs lose activity, highlighting cyclic structure importance .

Elisidepsin (IsoKF, PM02734)

- Structure : Synthetic KF derivative with modified stereochemistry and alkylation .

- Activity : Broad anti-proliferative effects (IC50 = 0.1–1.0 µM) in gastroesophageal, breast, and NSCLC models .

- Clinical Progress : Phase II for metastatic gastroesophageal cancer; improved pharmacokinetics over KF .

Aza-KF Analogs

- Structure : Replacement of ester bonds with amides .

- Activity : Retain cytotoxicity but require backbone stereochemical precision; side-chain modifications tolerated .

Key Research Findings and Challenges

Selectivity and Toxicity

- KF exhibits 5–40× higher cytotoxicity in cancer vs. normal cells (e.g., HUVECs, IC50 = 1.6–3.1 µM) .

- Dose-limiting hepatotoxicity in clinical trials (transaminase elevation at ≥800 µg/m²) .

Resistance Mechanisms

- KF activity is independent of MDR1 and BCL-2 overexpression, bypassing common resistance pathways .

生物活性

Kahalalide F (KF) is a cyclic depsipeptide derived from the marine mollusk Elysia rufescens and the green alga Bryopsis sp. It has garnered attention for its potent biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exhibits a multifaceted mechanism of action primarily targeting cellular membranes and organelles. Key points include:

- Lysosomal Targeting : KF selectively induces cytotoxicity by disrupting lysosomal integrity, leading to cell death through mechanisms independent of caspase activation . This disruption results in mitochondrial membrane potential loss and severe cytoplasmic alterations, including swelling and vacuolization.

- Cell Cycle Arrest : In vitro studies indicate that KF induces cell cycle arrest in the G0-G1 phase across various tumor cell lines, with IC50 values around 1 μmol/L . This effect is particularly noted in prostate, cervical, colon, and non-small cell lung cancer cells.

- Signal Transduction Inhibition : KF inhibits key signaling pathways associated with tumor growth. It has been shown to block the activity of Her2/neu and epidermal growth factor receptors while also affecting the PI3K/Akt signaling pathway. Specifically, KF treatment decreases phosphorylated Akt levels, which are crucial for cell survival and proliferation .

Preclinical Findings

This compound has demonstrated significant antitumor activity in various preclinical models:

- In Vitro : KF showed strong cytotoxic effects against several solid tumor cell lines, including breast (MCF7), colon (CACO-2), and prostate (PC-3) cancer cells. Notably, it was effective against multidrug-resistant cell lines .

- In Vivo : Animal studies revealed that doses of KF administered intraperitoneally resulted in notable treatment-to-control ratios against human tumor xenografts. For instance:

Clinical Trials

This compound has progressed through multiple phases of clinical trials:

- Phase I Trials : A dose-escalation study evaluated safety and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 800 μg/m², with a recommended dose for subsequent phases set at 650 μg/m². Some patients experienced stable disease for up to 12.7 months .

- Phase II Trials : Further studies have assessed KF's efficacy in treating advanced melanoma, hepatocellular carcinoma, and non-small cell lung cancer. Results indicated a favorable tolerability profile with no serious adverse events reported . Positive responses were observed in several patients.

Toxicity Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its toxicity profile:

- Dose-Limiting Toxicities : The primary toxicities observed include transient increases in liver transaminases (grade 3/4), which are asymptomatic and manageable with appropriate dosage adjustments. Other noted toxicities include renal tubular effects and central nervous system neurotoxicity .

Summary of Biological Activity

The following table summarizes the biological activity of this compound across various parameters:

| Parameter | Details |

|---|---|

| Source | Marine mollusk Elysia rufescens |

| Mechanism of Action | Lysosomal disruption, mitochondrial membrane potential loss |

| Cell Cycle Arrest | G0-G1 phase arrest in multiple tumor types |

| Key Pathways Affected | Her2/neu inhibition, PI3K/Akt signaling pathway modulation |

| Preclinical Efficacy | Effective against various solid tumors; notable activity against resistant lines |

| Phase I MTD | 800 μg/m²; recommended dose for Phase II: 650 μg/m² |

| Toxicity Profile | Liver toxicity (transaminase elevation), renal and CNS effects |

常见问题

Basic Research Questions

Q. What are the structural characteristics of Kahalalide F, and how are they identified in experimental settings?

this compound is a cyclic depsipeptide with a unique macrocyclic structure. Its identification typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and liquid chromatography–mass spectrometry (LC-MS) for purity assessment. Researchers must cross-reference spectral data with established literature to confirm identity, particularly focusing on key resonances for amino acid residues like valine and proline derivatives .

Q. What in vitro models are commonly used to study this compound’s cytotoxic mechanisms?

Standard models include human cancer cell lines (e.g., prostate PC-3, breast MDA-MB-231) treated with this compound to assess apoptosis induction via mitochondrial pathways. Methodologies involve flow cytometry for caspase activation, ROS detection assays, and Western blotting for Bcl-2 family protein expression. Dose-response curves are critical to determine IC50 values, requiring triplicate experiments to ensure reproducibility .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges?

Solid-phase peptide synthesis (SPPS) is the primary method, with Fmoc/t-Bu strategies for side-chain protection. Challenges include cyclization efficiency and purification of the macrocyclic product. Researchers must optimize reaction conditions (e.g., coupling reagents, temperature) and employ high-performance liquid chromatography (HPLC) for purification, validated by LC-MS .

Advanced Research Questions

Q. How do researchers address contradictions in this compound’s reported mechanisms of action across studies?

Discrepancies (e.g., lysosomal vs. mitochondrial targeting) require systematic comparison of experimental conditions. For example, differences in cell line lysosomal pH or drug incubation times may explain variability. Meta-analyses of published data, coupled with replication studies using standardized protocols (e.g., fixed exposure durations), are recommended to resolve conflicts .

Q. What methodological considerations are critical when designing in vivo studies for this compound’s antitumor efficacy?

Key factors include:

- Model selection : Xenograft vs. syngeneic models to evaluate immune modulation.

- Dosing regimens : Pharmacokinetic profiling to determine optimal administration routes (e.g., intraperitoneal vs. intravenous).

- Toxicity endpoints : Monitoring liver enzymes (ALT/AST) and renal function markers due to this compound’s hepatotoxic potential. Studies should adhere to ARRIVE guidelines for translational rigor .

Q. How can researchers validate the specificity of this compound’s molecular targets using omics approaches?

Proteomic profiling (e.g., SILAC labeling) and RNA sequencing are used to identify differentially expressed proteins/genes post-treatment. Target validation requires CRISPR/Cas9 knockouts or siRNA silencing of candidate genes (e.g., GRP78 in endoplasmic reticulum stress) followed by rescue experiments to confirm phenotype reversal .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement quality control (QC) protocols:

- Purity thresholds : ≥95% by HPLC.

- Stability testing : Accelerated degradation studies under varying pH/temperature.

- Bioactivity assays : Consistency in IC50 values across batches. Collaborative frameworks for data sharing (e.g., open-access spectral libraries) enhance reproducibility .

Q. Methodological Best Practices

- Data Validation : Use orthogonal assays (e.g., NMR + LC-MS) for compound characterization .

- Ethical Compliance : Obtain IACUC approval for in vivo studies, with explicit justification of sample sizes .

- Literature Synthesis : Leverage systematic reviews to identify knowledge gaps, using tools like PRISMA guidelines .

属性

IUPAC Name |

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXNDQKCXNWLO-YUHQQKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H124N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031233 | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149204-42-2 | |

| Record name | Kahalalide F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kahalalide F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHALALIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。